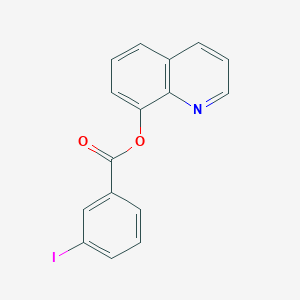

8-Quinolinyl 3-iodobenzoate

CAS No.:

Cat. No.: VC1299578

Molecular Formula: C16H10INO2

Molecular Weight: 375.16g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10INO2 |

|---|---|

| Molecular Weight | 375.16g/mol |

| IUPAC Name | quinolin-8-yl 3-iodobenzoate |

| Standard InChI | InChI=1S/C16H10INO2/c17-13-7-1-5-12(10-13)16(19)20-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H |

| Standard InChI Key | SFBJUYWTLKCXMT-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)I)N=CC=C2 |

| Canonical SMILES | C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)I)N=CC=C2 |

Introduction

Structural Characteristics and Molecular Properties

8-Quinolinyl 3-iodobenzoate is characterized by its distinctive molecular architecture featuring a quinoline ring system connected to a 3-iodobenzoate group via an ester linkage. The compound possesses a molecular formula of C16H10INO2 with a corresponding molecular weight of 375.16 g/mol. The structure consists of a quinoline core where the oxygen at the 8-position forms an ester bond with 3-iodobenzoic acid, with the iodine atom positioned at the meta position of the benzoate aromatic ring.

Chemical Identifiers

The compound is formally identified through various chemical notation systems:

| Identifier Type | Value |

|---|---|

| IUPAC Name | quinolin-8-yl 3-iodobenzoate |

| Molecular Formula | C16H10INO2 |

| Molecular Weight | 375.16 g/mol |

| Standard InChI | InChI=1S/C16H10INO2/c17-13-7-1-5-12(10-13)16(19)20-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H |

| Standard InChIKey | SFBJUYWTLKCXMT-UHFFFAOYSA-N |

| SMILES Notation | C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)I)N=CC=C2 |

Table 1: Chemical identifiers of 8-Quinolinyl 3-iodobenzoate

Structural Analysis

The 8-Quinolinyl 3-iodobenzoate molecule contains several key functional groups that define its chemical behavior:

-

The quinoline heterocycle: A bicyclic system consisting of a benzene ring fused to a pyridine ring, providing a nitrogen atom with Lewis base properties

-

The ester linkage: Connecting the quinoline and benzoate moieties, susceptible to hydrolysis under appropriate conditions

-

The carbon-iodine bond: A reactive site amenable to various coupling reactions, particularly palladium-catalyzed transformations

Physical and Chemical Properties

Chemical Reactivity

The reactivity profile of 8-Quinolinyl 3-iodobenzoate is primarily determined by three structural features:

-

The quinoline nitrogen serves as a potential coordination site for metals, enabling applications in coordination chemistry

-

The ester linkage can undergo hydrolysis under acidic or basic conditions, potentially regenerating 8-hydroxyquinoline and 3-iodobenzoic acid

-

The carbon-iodine bond represents a reactive site for various cross-coupling reactions, including Suzuki, Sonogashira, and Heck transformations

| Reagent/Condition | Function |

|---|---|

| Coupling agent (DCC, EDC, etc.) | Activates the carboxylic acid |

| Catalyst (DMAP) | Facilitates the nucleophilic attack |

| Base (Triethylamine) | Neutralizes generated acid |

| Inert atmosphere | Prevents side reactions |

| Anhydrous solvent | Enhances reaction efficiency |

Table 2: Components for direct esterification synthesis

Acid Chloride Method

Another efficient approach would utilize 3-iodobenzoyl chloride, which can be prepared from 3-iodobenzoic acid using reagents like thionyl chloride or oxalyl chloride. The acid chloride would then react with 8-hydroxyquinoline in the presence of a base such as pyridine to form the desired ester.

This method is comparable to other esterification reactions involving quinoline derivatives, such as those used in the preparation of palladium complexes with benzo[h]quinoline ligands .

Purification Techniques

After synthesis, purification of 8-Quinolinyl 3-iodobenzoate could be achieved through:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel with suitable eluent systems

-

Preparative HPLC for high-purity requirements

Similar purification methods have been successfully employed for other iodinated compounds, such as 5,7-diiodo-8-hydroxyquinoline, which was purified using silica gel column chromatography after extraction with ethyl acetate .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure of 8-Quinolinyl 3-iodobenzoate and comparison with similar compounds, the following NMR characteristics can be predicted:

¹H NMR Spectroscopy:

-

The aromatic protons of both the quinoline and benzoate moieties would appear in the range of δ 7.0-9.0 ppm

-

The protons adjacent to the nitrogen in the quinoline ring would be more deshielded and appear at higher chemical shifts

-

The proton at the 2-position of the quinoline ring typically appears as a doublet around δ 8.8-9.0 ppm

¹³C NMR Spectroscopy:

-

The carbonyl carbon of the ester would appear around δ 165-170 ppm

-

The carbon bonded to iodine would show a characteristic upfield shift compared to other aromatic carbons

-

The aromatic carbons would appear in the range of δ 120-150 ppm

Similar compounds like 5,7-diiodo-8-hydroxyquinoline have shown characteristic NMR patterns that support these predictions .

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

-

C=O stretching of the ester group (around 1720-1740 cm⁻¹)

-

C=N stretching of the quinoline (around 1600-1620 cm⁻¹)

-

C-O stretching of the ester (around 1200-1250 cm⁻¹)

-

C-I stretching (around 500-600 cm⁻¹)

| Biological Activity | Potential Mechanism |

|---|---|

| Antimicrobial | Disruption of microbial cell walls/membranes |

| Antifungal | Inhibition of ergosterol biosynthesis |

| Antimalarial | Interference with heme detoxification |

| Anticancer | Various mechanisms including DNA intercalation |

Table 3: Potential biological activities based on quinoline structure

The presence of the iodine atom in 8-Quinolinyl 3-iodobenzoate adds another dimension to its potential biological activity, as halogenated compounds often display enhanced pharmacological properties compared to their non-halogenated counterparts.

Comparative Analysis

Comparison with 5,7-Diiodo-8-quinolinol

-

5,7-Diiodo-8-quinolinol maintains a free hydroxyl group at the 8-position, whereas 8-Quinolinyl 3-iodobenzoate features an ester at this position

-

The iodine atoms in 5,7-Diiodo-8-quinolinol are directly attached to the quinoline ring, while in 8-Quinolinyl 3-iodobenzoate, the iodine is on the benzoate moiety

-

5,7-Diiodo-8-quinolinol has been synthesized using 1-butyl-3-methylpyridinium dichloroiodate under inert atmosphere conditions with a reported yield of 87%

These structural differences would result in distinct chemical reactivities and potential applications.

Comparison with Methyl 4-chloro-2-iodobenzoate

Methyl 4-chloro-2-iodobenzoate represents another iodobenzoate derivative with some similarities to the benzoate portion of 8-Quinolinyl 3-iodobenzoate. Notable differences include:

-

The iodine position (ortho vs. meta)

-

The presence of a chlorine substituent

-

The nature of the ester group (methyl vs. quinolinyl)

These structural variations would significantly affect the compound's physical properties, reactivity, and potential applications.

Future Research Directions

Synthesis Optimization

Future research could focus on developing optimized synthesis routes for 8-Quinolinyl 3-iodobenzoate, including:

-

Green chemistry approaches that minimize waste and use more environmentally friendly reagents

-

Scale-up procedures for larger-scale production

-

Catalyst screening to improve yields and selectivity

Chemical Reactivity Studies

The reactivity of 8-Quinolinyl 3-iodobenzoate in various organic reactions could be systematically investigated, particularly:

-

Cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.)

-

Metal complexation studies with various transition metals

-

Structural modifications through ester hydrolysis and subsequent derivatization

Biological Activity Evaluation

Comprehensive screening for potential biological activities would be valuable, focusing on:

-

Antimicrobial properties against various bacterial and fungal strains

-

Anticancer activity against different cancer cell lines

-

Other potential therapeutic applications based on the known activities of quinoline derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume